molecular formula C12H10N4O3 B12842778 4-Oxo-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

4-Oxo-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B12842778
M. Wt: 258.23 g/mol
InChI Key: VTTTXOASCIDIEH-UHFFFAOYSA-N
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Description

4-Oxo-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmaceutical research. The compound features a unique structure that combines an indazole ring with a pyrimidine moiety, making it a versatile scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with pyrimidine carboxylic acids under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include substituted indazole derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Oxo-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid stands out due to its unique combination of an indazole and pyrimidine ring, which provides a versatile scaffold for drug development. Its ability to undergo various chemical modifications and its broad spectrum of biological activities make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

4-oxo-1-pyrimidin-2-yl-6,7-dihydro-5H-indazole-3-carboxylic acid

InChI

InChI=1S/C12H10N4O3/c17-8-4-1-3-7-9(8)10(11(18)19)15-16(7)12-13-5-2-6-14-12/h2,5-6H,1,3-4H2,(H,18,19)

InChI Key

VTTTXOASCIDIEH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C(=NN2C3=NC=CC=N3)C(=O)O

Origin of Product

United States

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